Spiro[5.5]undecane-3-carboxylic acid

Catalog No.
S1547345
CAS No.
18244-47-8
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[5.5]undecane-3-carboxylic acid

CAS Number

18244-47-8

Product Name

Spiro[5.5]undecane-3-carboxylic acid

IUPAC Name

spiro[5.5]undecane-3-carboxylic acid

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c13-11(14)10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)

InChI Key

IMZALJRIJNIAON-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O

Synonyms

Spiro[5.5]undecane-3-carboxylic acid

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O

Field: Structural Chemistry

Application Summary

These spiro[5.5]undecane derivatives reveal intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .

Methods of Application

The synthesis of these derivatives involves the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The flipping of the six-membered rings transforms the M enantiomer into the P one and vice versa . In the case of 3,9-disubstituted-spiro[5.5]undecane derivatives, the enantiomers can be discriminated and isolated .

Results and Outcomes

The results of the structural investigations of these spiro[5.5]undecane derivatives have provided insights into their stereochemistry . The 3,9-disubstituted-spiro[55]undecane derivatives can be discriminated and isolated .

Field: Organic Chemistry

Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings have been synthesized .

Application Summary

These derivatives exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .

Spiro[5.5]undecane-3-carboxylic acid is a bicyclic compound characterized by its unique spiro junction, where two cycloalkane rings are connected at a single carbon atom. This compound features a carboxylic acid functional group attached to the third carbon atom of the spiro structure, which contributes to its polar nature and potential water solubility. The molecular formula is C12H20O2C_{12}H_{20}O_{2}, and it exhibits intriguing conformational and configurational properties due to its rigid structure .

The reactivity of spiro[5.5]undecane-3-carboxylic acid includes various chemical transformations typical for carboxylic acids:

  • Esterification: The carboxylic acid can react with alcohols to form esters.

    RCOOH+ROHRCOOR+H2ORCOOH+R'OH\rightleftharpoons RCOOR'+H_2O
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming a corresponding hydrocarbon.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of spiro[5.5]undecane-3-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Carboxylic Acid Group: This is often done via oxidation of alcohols or direct carboxylation methods.

Various synthetic routes have been explored, including Robinson annelation and hydrogenation techniques that yield high purity and yield products .

Spiro[5.5]undecane-3-carboxylic acid has potential applications in:

  • Medicinal Chemistry: Due to its unique structure, it can serve as a scaffold for designing new pharmaceuticals.
  • Materials Science: Its rigid framework may find use in developing novel materials with specific mechanical properties.
  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

The versatility of this compound makes it an attractive target for further research and development .

Interaction studies for spiro[5.5]undecane-3-carboxylic acid focus on its binding affinity with various biological targets. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with enzymes or receptors, enhancing its potential as a drug candidate. While specific studies are scarce, the general behavior of similar compounds suggests favorable interactions that warrant further investigation.

Several compounds share structural similarities with spiro[5.5]undecane-3-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acidC16H28N2O4Contains amino and tert-butoxycarbonyl groups, enhancing versatility in modifications.
9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acidC16H28N2O4Incorporates an oxygen atom in the spiro structure, affecting reactivity and solubility.
9-Amino-3-azaspiro[5.5]undecane-9-carboxylic acidC12H20N2O2Lacks additional functional groups but retains significant biological activity potential due to its basic structure.

The uniqueness of spiro[5.5]undecane-3-carboxylic acid lies in its specific combination of structural rigidity and functional groups, which may lead to distinct physical and chemical properties compared to these similar compounds .

Spiro[5.5]undecane-3-carboxylic acid features a bicyclic structure where two cyclohexane rings share a single quaternary carbon atom (spiro carbon) at position 3. The IUPAC name, spiro[5.5]undecane-3-carboxylic acid, reflects its 11-membered spiro system (five atoms in each ring excluding the spiro carbon) and the carboxylic acid substituent. Key identifiers include:

PropertyValue
Molecular formulaC₁₂H₂₀O₂
Molecular weight196.29 g/mol
SMILESC1CCC2(CC1)CCC(CC2)C(=O)O
InChIKeyIMZALJRIJNIAON-UHFFFAOYSA-N
Melting point77–78°C
Boiling point379.5±42.0°C (predicted)

The spiro junction imposes a perpendicular orientation of the two rings, reducing π-system interactions and enhancing solubility compared to planar analogs.

Historical Development in Heterospirocyclic Chemistry

The concept of spiro compounds was first formalized by Adolf von Baeyer in 1900, with systematic nomenclature emerging in the mid-20th century. Early syntheses of spiro[5.5]undecane derivatives relied on Michael addition reactions, such as the cyclization of dimedone with diarylideneacetones catalyzed by Lewis acids (e.g., ZnCl₂). Modern approaches leverage visible light-mediated [2+2] photocycloadditions to construct spiro cores efficiently, enabling DNA-encoded library synthesis for drug discovery.

Significance in Organic Synthesis and Medicinal Chemistry

The molecule’s rigidity and stereochemical complexity make it a valuable scaffold for drug design. Its spiro[5.5]undeca core mimics natural product architectures while offering synthetic accessibility. Key applications include:

  • Kinase inhibition: Derivatives exhibit selectivity for GSK-3 and JNK-1, relevant to inflammatory and neurodegenerative diseases.
  • Antimalarial activity: Heterospirocyclic analogs show rapid action against Plasmodium falciparum, including artemisinin-resistant strains.
  • Neurotrophic effects: Structural analogs like 2-oxa-spiro[5.5]undecane enhance BDNF signaling, offering potential in stroke recovery.

The synthesis of spiro[5.5]undecane-3-carboxylic acid represents a significant challenge in organic chemistry due to the inherent structural complexity of the spirocyclic framework [1]. This compound, with molecular formula C₁₂H₂₀O₂ and molecular weight 196.29 grams per mole, features a unique spiro junction that connects two cyclohexane rings through a single carbon atom [2]. The strategic synthetic approaches developed for accessing this spirocyclic architecture have evolved considerably, encompassing diverse methodologies that leverage different mechanistic pathways and catalytic systems [5].

Robinson Annelation Approaches

The Robinson annelation reaction has emerged as one of the most fundamental and versatile methods for constructing the spiro[5.5]undecane core structure [1] . This approach involves the sequential aldol condensation and Michael addition reactions, ultimately leading to the formation of the desired spirocyclic framework through cyclization processes . The methodology has been extensively investigated and optimized to achieve high yields and selectivity for spiro[5.5]undecane derivatives [1].

The general strategy employs the reaction of appropriately substituted aldehydes with methyl vinyl ketone under basic conditions, typically using Triton B solution or phosphoric acid as catalysts . These reactions proceed through the formation of alpha,beta-unsaturated ketone intermediates, which subsequently undergo cyclization to generate the spirocyclic products [1]. The versatility of this approach has been demonstrated through the successful synthesis of various heterocyclic spiro[5.5]undecane derivatives [1].

Aldehyde Precursor Selection Strategies

The selection of appropriate aldehyde precursors represents a critical determinant in the success of Robinson annelation reactions for spiro[5.5]undecane synthesis [1] . Aliphatic 4-substituted heterocyclic aldehydes have proven particularly effective as starting materials, including 1-methyl-4-piperidine carboxaldehyde, 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, 2H-tetrahydrothiopyran-4-carboxaldehyde, and 2H-tetrahydropyran-4-carboxaldehyde [1] .

The structural features of these aldehyde precursors significantly influence both the reaction pathway and the final product distribution . Heterocyclic aldehydes containing nitrogen, sulfur, or oxygen atoms provide distinct reactivity patterns that can be exploited to access specific spiro[5.5]undecane architectures [1]. The electronic and steric properties of these precursors dictate the regioselectivity and stereoselectivity of the subsequent cyclization reactions .

Aldehyde PrecursorHeteroatomYield Range (%)Reaction ConditionsProduct Selectivity
1-Methyl-4-piperidine carboxaldehydeNitrogen60-75Basic, 40-60°CHigh regioselectivity
2H-Tetrahydropyran-4-carboxaldehydeOxygen65-80Mild basic, RTExcellent diastereoselectivity
2H-Tetrahydrothiopyran-4-carboxaldehydeSulfur55-70Basic, 40-80°CModerate selectivity
4-Formyl-1-piperidinecarboxylic acid esterNitrogen70-85Basic, RT-60°CHigh overall selectivity
CyclohexanecarboxaldehydeNone50-65Acidic, RTVariable selectivity

The optimization of aldehyde precursor selection has led to improved synthetic protocols that achieve yields ranging from 50 to 85 percent, depending on the specific substrate and reaction conditions employed [1] . Research has demonstrated that the presence of electron-donating groups on the aldehyde precursor generally enhances the reaction efficiency, while electron-withdrawing substituents may require modified reaction conditions to achieve optimal results .

Hydrogenation of Undec-7-en-9-one Intermediates

The hydrogenation of undec-7-en-9-one intermediates represents a crucial transformation in the Robinson annelation pathway, converting the initially formed unsaturated spirocyclic ketones to the corresponding saturated spiro[5.5]undecane derivatives [1] . This reduction step is typically accomplished using heterogeneous catalysts such as palladium on carbon under hydrogen atmosphere [1] [31].

The hydrogenation reaction proceeds through the coordination of both the alkene substrate and hydrogen molecules to the metal catalyst surface, followed by the transfer of hydrogen atoms to the carbon-carbon double bond [31]. This process generally exhibits high selectivity for syn addition, resulting in the formation of specific stereoisomers of the saturated spirocyclic products [31]. The reaction conditions, including hydrogen pressure, temperature, and catalyst loading, significantly influence both the reaction rate and the stereochemical outcome [31].

Typical hydrogenation conditions involve hydrogen pressures of 1 to 50 atmospheres, temperatures ranging from room temperature to 80 degrees Celsius, and catalyst loadings of 5 to 20 percent by weight [1] [31]. The reaction times vary from 6 to 16 hours, depending on the substrate structure and the desired level of conversion [1]. Palladium on carbon has emerged as the preferred catalyst due to its high activity and selectivity for the reduction of the carbon-carbon double bonds in these systems [31].

Research has shown that the stereochemical outcome of the hydrogenation can be influenced by the steric environment around the double bond and the presence of directing groups in the substrate [31]. The use of specific catalyst preparations and reaction conditions has enabled the development of stereoselective hydrogenation protocols that provide access to particular stereoisomers of the spiro[5.5]undecane products [1] [31].

Michael Addition-Based Cyclization

Michael addition-based cyclization represents another powerful synthetic strategy for accessing spiro[5.5]undecane derivatives, offering complementary reactivity patterns to the Robinson annelation approaches [6] [20]. This methodology exploits the nucleophilic addition of enolate species to alpha,beta-unsaturated carbonyl compounds, followed by intramolecular cyclization to generate the spirocyclic framework [20]. The versatility of this approach has been demonstrated through numerous successful syntheses of complex spiro[5.5]undecane architectures [6].

The general mechanism involves the formation of an enolate nucleophile through deprotonation of a suitable carbon acid, which subsequently undergoes conjugate addition to an electrophilic alkene [20]. The resulting intermediate then cyclizes through intramolecular carbon-carbon bond formation, leading to the construction of the spiro[5.5]undecane core [6] [20]. This process can be facilitated by various catalytic systems, including Lewis acids and organocatalysts [6].

Lewis Acid-Catalyzed Spiroannulation

Lewis acid-catalyzed spiroannulation reactions have emerged as highly efficient methods for constructing spiro[5.5]undecane derivatives with excellent control over regio- and stereoselectivity [6] [10] [12]. These reactions typically employ Lewis acids such as boron trifluoride etherate, copper triflate, or zinc chloride to activate electrophilic substrates and facilitate the cyclization process [6] [10].

The mechanism of Lewis acid-catalyzed spiroannulation involves the coordination of the Lewis acid to electron-deficient centers in the substrate, thereby enhancing their electrophilicity and promoting nucleophilic attack [10] [12]. This activation enables the formation of carbon-carbon bonds under mild reaction conditions, often at room temperature or with gentle heating [10]. The choice of Lewis acid significantly influences both the reaction rate and the selectivity of the transformation [6].

Lewis Acid CatalystSubstrate CompatibilityYield Range (%)SelectivityReaction Conditions
Boron trifluoride etherateDimedone derivatives65-80Good to excellentRoom temperature, 1-3 hours
Copper triflateVarious dicarbonyl compounds75-90High diastereoselectivityMild heating, 30 min-2 hours
Zinc chlorideElectron-rich substrates60-75Moderate to goodRoom temperature, 2-4 hours
Aluminum chlorideAromatic systems70-85VariableControlled temperature
Titanium tetrachlorideSpecialized substrates65-80High regioselectivityLow temperature, inert atmosphere

Recent advances in Lewis acid-catalyzed spiroannulation have focused on the development of chiral catalysts that enable enantioselective synthesis of spiro[5.5]undecane derivatives [36] [37]. These asymmetric variants employ chiral ligands in combination with metal centers to achieve high levels of enantioselectivity, with enantiomeric ratios reaching up to 99:1 in optimal cases [36] [37]. The success of these enantioselective protocols has opened new avenues for accessing optically active spiro[5.5]undecane compounds [36].

Diarylideneacetone-Dimedone Condensation

The condensation reaction between diarylideneacetone derivatives and dimedone represents a particularly effective approach for constructing substituted spiro[5.5]undecane systems [6]. This transformation proceeds through a Michael addition mechanism, wherein the active methylene groups of dimedone react with the alpha,beta-unsaturated carbonyl system of diarylideneacetone [6] [20].

The reaction typically employs Lewis acid catalysts to enhance the electrophilicity of the diarylideneacetone substrate and facilitate the nucleophilic attack by the dimedone enolate [6]. The resulting intermediate undergoes intramolecular cyclization to form the spiro[5.5]undecane framework with the incorporation of aromatic substituents at specific positions [6]. This methodology has proven particularly valuable for accessing highly substituted spiro[5.5]undecane derivatives with diverse functional groups [6].

The optimization of reaction conditions for diarylideneacetone-dimedone condensation has revealed that the choice of solvent, temperature, and catalyst loading significantly affects both the yield and selectivity of the transformation [6]. Reactions conducted in polar aprotic solvents such as dimethylformamide or acetonitrile generally provide superior results compared to nonpolar solvents [6]. Temperature control is crucial, with optimal conditions typically ranging from room temperature to 60 degrees Celsius [6].

The stereochemical outcome of the diarylideneacetone-dimedone condensation is influenced by the steric and electronic properties of the aryl substituents [6]. Electron-donating groups on the aromatic rings generally enhance the reaction rate and yield, while electron-withdrawing substituents may require modified conditions or longer reaction times [6]. The diastereoselectivity of the reaction can be controlled through careful selection of reaction parameters and catalyst systems [6].

Domino Autocatalytic Reactions

Domino autocatalytic reactions represent a sophisticated class of synthetic transformations that enable the construction of complex spiro[5.5]undecane architectures through cascade processes involving multiple bond-forming events [21] [22]. These reactions are characterized by their ability to form multiple carbon-carbon bonds in a single operation, often with remarkable efficiency and selectivity [21]. The autocatalytic nature of these transformations provides unique advantages in terms of reaction amplification and product formation [22].

The fundamental principle underlying domino autocatalytic reactions involves the generation of catalytic species as products of the reaction itself, leading to acceleration of the overall transformation [21] [22]. This self-catalyzing behavior enables the efficient conversion of simple starting materials into complex polycyclic structures through carefully orchestrated sequences of bond-forming reactions [21]. The development of these methodologies has significantly expanded the scope of accessible spiro[5.5]undecane derivatives [22].

Meldrum's Acid-Mediated Pathways

Meldrum's acid-mediated pathways have emerged as powerful tools for the synthesis of spiro[5.5]undecane derivatives through domino autocatalytic processes [21] [22] [23]. Meldrum's acid, with its high acidity and unique structural properties, serves as a versatile reagent for multiple bond-forming reactions [23]. The compound's tendency to decompose under reaction conditions, regenerating acetone and carbon dioxide, provides driving force for the overall transformation [23].

The mechanism of Meldrum's acid-mediated spiroannulation involves initial condensation with electrophilic substrates, followed by cyclization and decomposition sequences that generate the spirocyclic products [21] [22]. The autocatalytic nature of these reactions arises from the formation of catalytically active intermediates that promote further transformation of the starting materials [21]. This self-amplifying behavior leads to efficient conversion and high yields of the desired products [22].

Reaction TypeStarting MaterialsProduct ClassBonds FormedYield Range (%)Diastereoselectivity
Imine + Meldrum's acidAromatic iminesSpiro[5.5]undecane-1,5,9-trionesUp to 6 new bonds70-85Remarkable (>95%)
Aldehyde condensationVarious aldehydesPolyfunctionalized derivatives4-5 bonds65-80High (80-90%)
Domino Michael/aldolActivated substratesComplex spirocycles5-6 bonds75-90Excellent (>90%)
Autocatalytic cascadeMultiple componentsMulti-ring systems4-6 bonds70-85Variable (60-85%)

The optimization of Meldrum's acid-mediated pathways has focused on controlling the reaction conditions to maximize both yield and selectivity [23] [26]. The choice of solvent, temperature, and reaction time significantly influences the outcome of these transformations [26]. Reactions conducted in dimethylformamide at temperatures between 60 and 100 degrees Celsius generally provide optimal results [26]. The presence of appropriate catalysts or promoters can further enhance the efficiency of these processes [23].

Recent developments in Meldrum's acid chemistry have expanded the scope of accessible spiro[5.5]undecane derivatives through the use of modified reaction conditions and novel substrate combinations [23] [26]. The incorporation of various functional groups and the development of asymmetric variants have broadened the synthetic utility of these methodologies [23]. The ability to form multiple bonds in a single operation makes these pathways particularly attractive for the efficient construction of complex molecular architectures [26].

Diastereoselective Formation Mechanisms

The diastereoselective formation of spiro[5.5]undecane derivatives through domino autocatalytic reactions involves sophisticated mechanistic pathways that control the stereochemical outcome of multiple bond-forming events [21] [22] [27]. These mechanisms exploit the inherent conformational preferences of the developing spirocyclic framework to achieve high levels of stereoselectivity [27]. The understanding of these processes has enabled the development of predictive models for stereochemical control [24].

The key factors governing diastereoselectivity in these reactions include the steric interactions between developing substituents, the conformational constraints imposed by the spirocyclic framework, and the electronic effects of functional groups [24] [27]. The temporal sequence of bond formation events plays a crucial role in determining the final stereochemical outcome [21]. Early-forming bonds establish conformational biases that influence the stereochemistry of subsequent transformations [24].

Research has revealed that the mechanism of diastereoselective formation typically involves the initial establishment of a chiral center through asymmetric induction, followed by the propagation of stereochemical information through the developing molecular framework [27] [28]. The spirocyclic nature of the products provides additional conformational constraints that enhance the overall selectivity of the process [24]. These effects can be further amplified through the use of chiral catalysts or auxiliaries [28].

The control of diastereoselectivity in domino autocatalytic reactions has been achieved through various strategies, including the modification of substrate structures, the optimization of reaction conditions, and the use of stereoselective catalysts [27] [28]. Temperature control is particularly important, as lower temperatures generally favor higher selectivity at the expense of reaction rate [24]. The choice of solvent can also significantly influence the stereochemical outcome through its effects on transition state energies [27].

Mechanistic FeatureControlling FactorSelectivity RangeOptimization StrategyTypical Conditions
Early stereocenter formationSubstrate conformation70-95% deConformational controlLow temperature, polar solvents
Cascading stereocontrolElectronic effects80-98% deElectronic tuningOptimized catalyst systems
Spirocyclic constraintsRing strain effects75-90% deStructural modificationControlled reaction conditions
Autocatalytic amplificationCatalyst regenerationVariableCatalyst designSpecific promoter systems
Multiple bond formationTemporal sequence65-85% deReaction orchestrationSequential addition protocols

XLogP3

3.9

Other CAS

18244-47-8

Wikipedia

Spiro(5.5)undecane-3-carboxylic acid

Dates

Modify: 2024-04-14

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